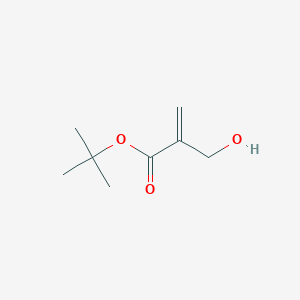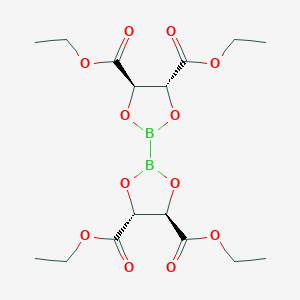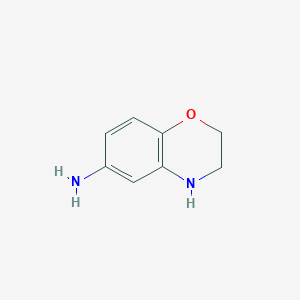
叔丁基 2-(羟甲基)丙烯酸酯
描述
Tert-butyl 2-(hydroxymethyl)acrylate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of tert-butyl 2-(hydroxymethyl)acrylate can be achieved from formaldehyde and tert-butyl acrylate . Another method involves the reaction of tert-butyl acrylate with paraformaldehyde in the presence of catalytic 1,4-diazabicyclo [2.2.2]octane and tert-butyl alcohol at elevated temperatures .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(hydroxymethyl)acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider or NIST Chemistry WebBook .Chemical Reactions Analysis
Tert-butyl 2-(hydroxymethyl)acrylate can undergo free-radical polymerization, which is a common method used to produce polymeric materials . The reaction of tert-butyl acrylate with paraformaldehyde leads to the formation of tert-butyl alpha-(hydroxymethyl)acrylate .Physical And Chemical Properties Analysis
Tert-butyl 2-(hydroxymethyl)acrylate has a molecular weight of 158.2 . For more detailed physical and chemical properties, you may refer to resources like ChemicalBook .科学研究应用
聚合和聚合物性质
自由基聚合: 叔丁基 α-(羟甲基)丙烯酸酯经历自由基聚合,产生具有高分子量的无规立构聚合物。其醚二聚体的环聚合可以在 120°C 以上的温度下通过自发本体反应产生可溶性聚合物。这些聚合物可以进行热解以去除叔丁基,产生内酯和酯基团 (Mathias、Warren 和 Huang,1991)。
阴离子聚合: 这种化合物也可以阴离子聚合,当在受控条件下纯化和聚合时,可以得到分子量分布窄的聚(丙烯酸) (Kitano、Fujimoto 和 Nagasawa,1977)。
嵌段共聚物形成: 已经探索了具有叔丁基二甲基甲硅烷基等保护基团的羟基和氨基官能丙烯酸酯和甲基丙烯酸酯的聚合。这包括通过原子转移自由基聚合 (ATRP) 以聚苯乙烯大分子引发剂为基础的嵌段共聚物的合成 (Yin、Habicher 和 Voit,2005)。
聚合物稳定
- 聚合物的热稳定剂: 该化合物作为丁二烯型聚合物的热降解的有效稳定剂,尤其是在无氧气氛下。其稳定机理涉及聚合物自由基捕获,然后快速转移氢 (Yachigo 等人,1988)。
先进材料应用
纳米球形成: 已经证明了在荧光原位杂交分析中应用的纳米球的合成。例如,聚(叔丁基丙烯酸酯)-嵌段-聚(2-羟乙基甲基丙烯酸酯)可以改性形成荧光二嵌段纳米球 (Li、Liu、Law 和 Sells,2002)。
在聚乙烯上制备功能性接枝: 叔丁基丙烯酸酯聚合物可用于在聚乙烯上制备功能性接枝。这涉及将功能化聚合物连接到氧化聚乙烯薄膜上,然后将其水解以产生具有特定化学性质的接枝 (Bergbreiter、Franchina 和 Kabza,1999)。
可按需拆卸的粘合系统: 已经开发出含有叔丁基丙烯酸酯的高分子量和功能性丙烯酸嵌段共聚物,用于响应光照射和后烘烤等双重外部刺激而可以拆卸的粘合系统 (Yamanishi、Sato 和 Matsumoto,2013)。
安全和危害
作用机制
Target of Action
Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer that primarily targets the formation of polymers . It is characterized by its high reactivity, which is typical of acrylates, and its bulky, hydrophobic moiety .
Mode of Action
The compound interacts with its targets through polymerization processes. Tert-butyl 2-(hydroxymethyl)acrylate can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
Biochemical Pathways
The primary biochemical pathway affected by Tert-butyl 2-(hydroxymethyl)acrylate is the polymerization-induced self-assembly (PISA) pathway . This pathway is an efficient and versatile method to afford polymeric nano-objects with polymorphic morphologies . The compound’s different water solubilities, due to the different butyl groups, play a key role in the morphology of the generated block copolymer nano-objects .
Pharmacokinetics
The compound’s water solubility influences its distribution and bioavailability during the polymerization process .
Result of Action
The molecular and cellular effects of Tert-butyl 2-(hydroxymethyl)acrylate’s action are primarily observed in the formation of polymers with desirable characteristics . The compound’s action results in polymers that exhibit high hydrophobicity, hardness, interlocking between different polymer chains, and reduced polymer chain entanglements .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(hydroxymethyl)acrylate are influenced by environmental factors such as temperature and water availability . For instance, the compound’s polymerization is photoinitiated and occurs at specific temperatures . Additionally, the presence of water plays a key role in enhancing chain mobility required for morphological transition in emulsion PISA .
属性
IUPAC Name |
tert-butyl 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBJTBWVTZLHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438124 | |
| Record name | t-butyl hydroxymethylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121065-74-5 | |
| Record name | t-butyl hydroxymethylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)